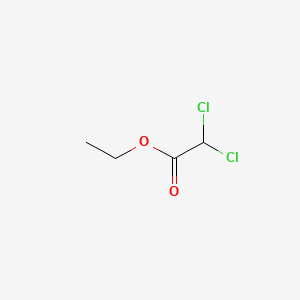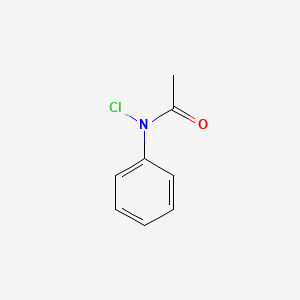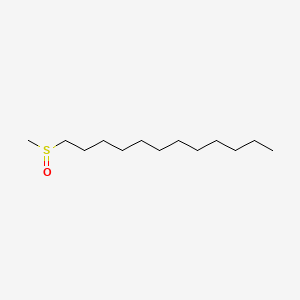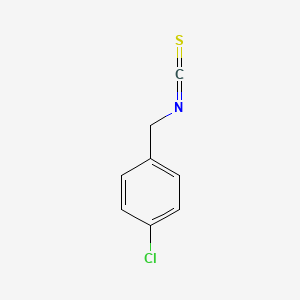
N-Methyl tetrafluorophthalimide
Vue d'ensemble
Description
“N-Methyl tetrafluorophthalimide” is a chemical compound with the molecular formula C9H3F4NO2 . It has a molecular weight of 233.12 . It is used as a nonaqueous electrolyte and in lithium-ion secondary batteries .
Molecular Structure Analysis
The molecular structure of “N-Methyl tetrafluorophthalimide” consists of a total of 20 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Physical And Chemical Properties Analysis
“N-Methyl tetrafluorophthalimide” has a melting point of 157-161 °C . The predicted boiling point is 303.9±42.0 °C and the predicted density is 1.672±0.06 g/cm3 .Applications De Recherche Scientifique
Telomere Targeting in Cancer Research
Naphthalene diimide derivatives, structurally related to N-Methyl tetrafluorophthalimide, have been evaluated as telomere targeting agents. These compounds are potent stabilizers of human telomeric and gene promoter DNA quadruplexes, showing significant inhibition of cancer cell growth. The enhancement of pharmacological properties through structural modification has led to compounds with high affinity to telomeric quadruplex DNA, demonstrating potent activity against pancreatic cancer cell lines. This application underscores the potential of these compounds in the development of novel anticancer therapies (Micco et al., 2013).
Electrofluorochromic Devices
The reversible electrochemistry of naphthalimide-tetrazine dyads has been explored for electrofluorochromism, enabling fluorescence switching in electrochemical devices. This technology allows for multi-color fluorescence switching, offering applications in display technologies and sensing devices. The ability to tune emission color through the reversible quenching of emission demonstrates the versatility of naphthalimide derivatives in the development of electrofluorochromic devices (Seo et al., 2012).
Fluorescent Sensing and Imaging
Naphthalene diimide derivatives have been developed for fluorescent sensing and imaging applications. Modifications to the naphthalene diimide core have led to compounds with enhanced photochemical stability and fluorescence efficiency, making them suitable for detecting specific vapors and ions. These developments highlight the potential of naphthalene diimide derivatives in creating high-performance fluorescent sensing films and probes for biological imaging (Fan et al., 2016).
Organic Electronics
Research into core-fluorinated naphthalene diimides has opened up applications in organic electronics, particularly in the development of n-type organic field-effect transistors (OFETs). These compounds exhibit high electron mobility and stability, making them suitable for use in organic electronics and as potential materials for next-generation electronic devices (Yuan et al., 2016).
Safety And Hazards
“N-Methyl tetrafluorophthalimide” is classified under the GHS07 hazard class. The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It is advisable to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling instructions.
Propriétés
IUPAC Name |
4,5,6,7-tetrafluoro-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULXVJOTNZUFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332853 | |
| Record name | N-Methyl tetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl tetrafluorophthalimide | |
CAS RN |
33795-85-6 | |
| Record name | N-Methyl tetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-Tetrafluoro-N-methylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)




